molecular formula C15H15ClN4O2 B2527444 N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396791-84-6

N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2527444
CAS No.: 1396791-84-6
M. Wt: 318.76
InChI Key: GIXXGZNJJOITLZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide is a synthetic chemical compound featuring a pyridazine core functionalized with a chlorophenyl group and a morpholine ring. This structure places it within a class of molecules known for their potential as versatile scaffolds in medicinal and agrochemical research. The compound's core structure is analogous to pyridazine and pyridine carboxamide derivatives, which have demonstrated significant biological activity in scientific studies. Compounds with this pharmacophore have been investigated as potential inhibitors of key enzymes . Specifically, related pyridine carboxamide derivatives have been shown to inhibit Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi and pests, suggesting a promising research pathway for developing new fungicidal agents . Furthermore, the morpholine substituent is a common feature in pharmaceuticals and agrochemicals, often included to influence the molecule's solubility, metabolic stability, and overall bioavailability. Researchers exploring structure-activity relationships (SAR) in carboxamide compounds have found that the nature and position of substituents on the aromatic rings are critical for modulating biological activity and optimizing potency . This reagent is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professionals. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-12(11)17-15(21)13-5-6-14(19-18-13)20-7-9-22-10-8-20/h1-6H,7-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXXGZNJJOITLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent to form the pyridazine ring. The morpholine group is introduced through a nucleophilic substitution reaction, and the carboxamide group is formed by reacting the resulting compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide with key pyridazine and carboxamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Structure and Substituent Modifications

(a) Pyridazine Core vs. Triazolo-Pyridazine Hybrids
  • N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide (): Core: Combines a pyridazine ring with a fused triazolo group. Substituents: A 3-chlorophenyl carboxamide and a piperidine group. In contrast, the morpholine group in the target compound improves solubility due to its oxygen-containing heterocycle .
(b) Chlorophenyl Carboxamide Derivatives
  • 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ():

    • Core : Pyridazine with a chloro group at position 6 and an amine at position 3.
    • Substituents : A 2-methoxyphenyl group instead of carboxamide.
    • Key Difference : The methoxy group is electron-donating, which may alter electronic distribution compared to the electron-withdrawing chloro group in the target compound. This could affect redox stability or receptor interactions .
  • 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide ():

    • Core : Dihydropyridazine with a ketone at position 4.
    • Substituents : Dual chlorophenyl groups and a trifluoromethyl group.
    • Key Difference : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the morpholine in the target compound balances lipophilicity with water solubility. The 2-chlorophenyl vs. 3-/4-chlorophenyl positional isomers may exhibit distinct steric effects in binding pockets .

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, analogs provide contextual insights:

Compound Name Core Structure Key Substituents Notable Properties Evidence
This compound Pyridazine 6-Morpholine, 3-(2-chlorophenyl)amide Inferred high solubility due to morpholine
T95 () Triarylmethane 3-Aminopropionitrile MP: 140°C; polar nitrile group
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine 6-Chloro, 3-(2-methoxyphenyl)amine MP: Not reported; methoxy enhances π-π stacking
N-(3-Chlorophenyl)-1-(3-methyltriazolo-pyridazin-6-yl)-piperidinecarboxamide Triazolo-pyridazine Piperidine, 3-chlorophenyl Likely moderate solubility

Biological Activity

N-(2-chlorophenyl)-6-morpholinopyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with morpholinopyridazine derivatives. The resulting compound features a chlorophenyl group, a morpholine ring, and a carboxamide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • In vitro Studies : In cell line assays, this compound has shown potent antiproliferative effects against various cancer cell lines, including those derived from hematological malignancies and solid tumors. For instance, it demonstrated an IC50 value in the low micromolar range against K562 cells, a model for chronic myeloid leukemia (CML) .
  • Mechanism of Action : The compound is believed to act as a Src/Abl kinase inhibitor, which is critical in the treatment of CML. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated low toxicity levels at therapeutic doses, making it a promising candidate for further development in oncology .

Case Studies and Clinical Relevance

Several case studies highlight the potential clinical applications of this compound:

  • Chronic Myeloid Leukemia : In animal models, administration of this compound resulted in significant tumor regression with minimal side effects. These findings support its potential as a targeted therapy for CML .
  • Solid Tumors : A study involving xenograft models demonstrated that treatment with this compound led to substantial reductions in tumor size compared to control groups .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism Reference
Antiproliferative ActivityK562 (CML)1.5Src/Abl Kinase Inhibition
Antiproliferative ActivityHCT116 (Colon Cancer)2.0PI3K/AKT Pathway Modulation
Tumor RegressionXenograft Model-Apoptosis Induction

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